Tetrakis(dimethylamino)titanium

Descripción

Significance in Precursor Chemistry for Advanced Materials

TDMAT's prominence in precursor chemistry stems from its role in depositing titanium nitride (TiN) and titanium dioxide (TiO₂) thin films, which are essential in the semiconductor industry. wikipedia.orgdatainsightsmarket.com TiN films are widely used as diffusion barriers to prevent the intermixing of different materials in integrated circuits, as adhesion layers, and for gate electrodes. harvard.edujkps.or.kr TiO₂ films, on the other hand, are investigated for their potential in high-k dielectric applications, photocatalysis, and as protective coatings. researchgate.netresearchgate.netrsc.org

The use of TDMAT offers several advantages over other precursors like titanium tetrachloride (TiCl₄). Notably, TDMAT is a chlorine-free precursor, which helps to avoid chlorine contamination in the deposited films—a critical factor in microelectronics. researchgate.net Furthermore, it allows for lower deposition temperatures compared to many other precursors, which is crucial for fabricating devices with thermally sensitive components. harvard.edursc.org The high reactivity of the Ti-N bond in TDMAT also contributes to higher deposition rates at these lower temperatures. researchgate.net

The growth of the TDMAT market is closely linked to the increasing demand for advanced semiconductor manufacturing, driven by the adoption of 5G technology and high-performance computing. datainsightsmarket.com The trend towards miniaturization in electronics necessitates the deposition of increasingly thin and precise films, making TDMAT an indispensable material in these advanced processes. datainsightsmarket.com

Historical Context of Research Evolution

The synthesis of Tetrakis(dimethylamino)titanium is typically achieved by treating titanium tetrachloride with lithium dimethylamide. wikipedia.org This method has been a foundational aspect of its availability for research and industrial applications.

The evolution of TDMAT as a key precursor is intrinsically linked to the advancements in thin film deposition technologies, particularly for semiconductor manufacturing. Initially, physical vapor deposition (PVD) techniques were common for depositing TiN films. However, as the dimensions of integrated circuits shrank, the need for more conformal coatings on complex, high-aspect-ratio structures became critical. This led to the exploration and adoption of chemical vapor deposition (CVD) methods.

Early CVD processes for TiN often utilized precursors like titanium tetrachloride (TiCl₄) and ammonia (B1221849) (NH₃) at high temperatures. harvard.edu The drive for lower processing temperatures and the elimination of chlorine contamination spurred research into alternative, metalorganic precursors. TDMAT emerged as a promising candidate due to its volatility and reactivity.

A significant step in the research evolution was the investigation of TDMAT in atmospheric pressure chemical vapor deposition (APCVD) with ammonia. harvard.edu These studies demonstrated the potential for depositing near-stoichiometric TiN at much lower temperatures (200–400 °C) compared to traditional methods. harvard.edu

The advent and refinement of atomic layer deposition (ALD) further solidified TDMAT's importance. ALD allows for angstrom-level control over film thickness and exceptional conformality, which are critical for modern semiconductor devices. Research has extensively explored the use of TDMAT in both thermal and plasma-enhanced ALD (PEALD) processes for depositing both TiN and TiO₂ films. researchgate.netresearchgate.net The development of PEALD, in particular, has enabled even lower deposition temperatures and improved film properties by using plasma to activate the reactant gases. researchgate.net

Contemporary Research Challenges and Opportunities

Despite its widespread use, research on TDMAT continues to address several challenges and explore new opportunities to enhance its performance and application scope.

Challenges:

Impurity Incorporation: A primary challenge in using TDMAT is the incorporation of carbon and oxygen impurities into the deposited films, which can degrade their electrical and material properties. researchgate.net The resistivity of TiN films, for instance, is highly dependent on their purity. Research focuses on optimizing deposition parameters, such as temperature and reactant gas choice (e.g., ammonia, hydrogen plasma), to minimize these impurities. researchgate.netkoreascience.kr

Thermal Stability and Decomposition: TDMAT has a limited thermal stability, decomposing at temperatures around 220°C. researchgate.netresearchgate.net This restricts the ALD process window and can lead to amorphous film growth. While this allows for low-temperature deposition, achieving crystalline films often requires post-deposition annealing.

Precursor Delivery and Reaction Control: The reactivity of TDMAT can lead to gas-phase reactions, particularly in CVD processes, which can affect the conformality of the deposited films. harvard.edu Controlling the reaction kinetics, for example by introducing additives like dimethylamine (B145610), is an area of ongoing research to improve step coverage in high-aspect-ratio structures. google.com

Understanding Reaction Mechanisms: A deeper understanding of the surface chemistry and reaction mechanisms of TDMAT is crucial for process optimization. Density functional theory (DFT) calculations are being employed to investigate the adsorption and dissociation of TDMAT on various surfaces, providing insights into the initial stages of film growth. rsc.orgrsc.org

Opportunities:

Advanced Semiconductor Nodes: The continuous scaling of semiconductor devices to smaller nodes creates a persistent demand for high-purity TDMAT and advanced deposition processes that can deliver highly conformal and ultrathin films. datainsightsmarket.com

Novel Applications: Beyond traditional semiconductor applications, there is growing interest in using TDMAT-derived films in emerging technologies. For instance, TiN films are being explored as plasmonic materials. google.com

New Precursor Development: The challenges associated with TDMAT have spurred research into developing new titanium precursors with improved thermal stability and different ligand systems to achieve better film properties. acs.org Comparing TDMAT with these new precursors helps to benchmark their performance.

Process Innovation: Innovations in deposition techniques, such as the development of novel plasma sources and advanced reactor designs, present opportunities to further improve the quality of films grown from TDMAT. lesker.com The development of innovative delivery systems and a focus on sustainable production methods are also emerging trends. datainsightsmarket.com

Data Tables

Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₂₄N₄Ti | wikipedia.org |

| Molar Mass | 224.19 g/mol | wikipedia.org |

| Appearance | Yellow liquid | wikipedia.org |

| Density | 0.947 g/cm³ | wikipedia.org |

| Boiling Point | 50 °C at 0.05 mmHg | wikipedia.org |

| Solubility in Water | Reacts with water | wikipedia.org |

Comparison of Deposition Parameters for TiN Films using Different Precursors

| Precursor | Deposition Method | Temperature (°C) | Growth Rate (nm/cycle) | Film Resistivity (µΩ·cm) | Reference(s) |

| TDMAT | Thermal ALD with NH₃ | 200 | 0.06 | 53,000 | researchgate.net |

| TDMAT | PEALD with NH₃ | 200 | 0.08 | 180 | researchgate.net |

| TiCl₄ | PEALD with NH₃ | 170-180 | ~0.022 | 490 | fh-zwickau.de |

| TDMAT | PEALD with N₂ | 200 | 0.052 | - | nih.gov |

| TiCl₄ | PEALD with H₂/N₂ | 350 | 0.054 | - | nih.gov |

Comparison of ALD TiO₂ Deposition using Different Titanium Precursors

| Precursor | Oxidant | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Film Structure (as-deposited) | Reference(s) |

| TDMAT | H₂O | 90-210 | Varies with temperature | Amorphous | researchgate.net |

| TDMAT | O₃ | 125 | - | Amorphous | researchgate.net |

| TDMAT | O₃ | 150 and above | - | Polycrystalline (Anatase) | researchgate.net |

| TTIP | H₂O | 150 | - | Amorphous | aip.org |

| TiCl₄ | H₂O | 75 | ~0.5 | - | aip.org |

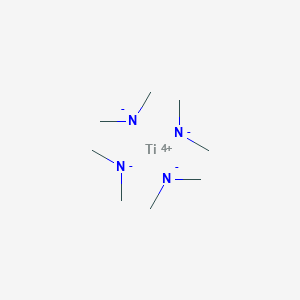

Structure

2D Structure

3D Structure of Parent

Propiedades

Número CAS |

3275-24-9 |

|---|---|

Fórmula molecular |

C8H24N4Ti |

Peso molecular |

224.17 g/mol |

Nombre IUPAC |

dimethylazanide;titanium(4+) |

InChI |

InChI=1S/4C2H6N.Ti/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 |

Clave InChI |

MNWRORMXBIWXCI-UHFFFAOYSA-N |

SMILES |

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ti+4] |

SMILES canónico |

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ti+4] |

Otros números CAS |

3275-24-9 |

Pictogramas |

Flammable; Corrosive; Acute Toxic; Irritant |

Sinónimos |

tetrakis(dimethylamido)titanium |

Origen del producto |

United States |

Synthetic Methodologies and Precursor Development Research

Lithium Salt Transamination Synthetic Routes

TiCl₄ + 4 LiNMe₂ → Ti(NMe₂)₄ + 4 LiCl wikipedia.org

This synthesis is typically carried out in two main steps:

Formation of Lithium Dimethylamide: Dimethylamine (B145610) is reacted with an organometallic lithium compound, such as n-butyllithium, to produce the intermediate lithium dimethylamide. google.comgoogle.com

Reaction with Titanium Tetrachloride: The newly formed lithium dimethylamide is then reacted with titanium tetrachloride to yield the final product, TDMAT. google.comgoogle.com

This method is favored due to its relative efficiency and the ability to produce high-purity TDMAT. google.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

To improve the yield and purity of TDMAT, careful optimization of reaction conditions is crucial. One patented method highlights the importance of controlling the temperature during the addition of dimethylamine condensate to the organometallic lithium compound, maintaining it between -20 to -50 °C. google.com The molar ratio of the reactants is also a key factor, with a suggested ratio of dimethylamine to the organometallic lithium compound being 1-1.2:1, and the ratio of lithium dimethylamide to titanium tetrachloride being 4.1-4.2:1. google.com

Another approach simplifies the process by conducting the reaction in a single hydrocarbon solvent, which reduces costs and toxicity. google.com This method also eliminates the need for filtration to remove the lithium chloride byproduct, as the target compound is obtained directly through distillation, leading to fewer byproducts and a higher yield. google.com

Solvent System Selection and Its Influence on Synthesis

The choice of solvent significantly impacts the synthesis of TDMAT. While some methods have utilized ether as a solvent for the initial reaction between butyllithium (B86547) and dimethylamine, followed by the addition of tetrahydrofuran (B95107) (THF) and toluene (B28343) in subsequent steps, this can complicate the process and increase waste. google.com

A more streamlined approach involves the use of a single hydrocarbon solvent, such as an alkane solvent like n-hexane or n-heptane. google.comgoogle.com This not only simplifies the procedure and reduces operational complexity but also minimizes the generation of solid and liquid waste, making the process more environmentally friendly and suitable for large-scale production. google.comgoogle.com The use of a single hydrocarbon solvent has been shown to result in higher yields and better operational feasibility. google.com

Alternative Synthetic Approaches

While lithium salt transamination is the predominant synthetic route for TDMAT, research into alternative methods is ongoing to address challenges such as raw material waste and by-product formation. patsnap.com One area of exploration is the direct reaction of TDMAT with other amines, which results in the evolution of dimethylamine and the formation of new titanium amide complexes. wikipedia.org This transamination reaction can be controlled by the addition of an inhibitor like dimethylamine (DMA). google.com For instance, the reaction of TDMAT with ammonia (B1221849) can be significantly inhibited by the addition of DMA. google.com

Precursor Design and Ligand Modification Strategies

The design of titanium precursors and the modification of their ligands are crucial for tailoring the properties of the resulting materials for specific applications, such as in chemical vapor deposition (CVD) and atomic layer deposition (ALD). wikipedia.orgrsc.org

Exploration of Alkylamido Ligand Variations

Research has extended beyond the dimethylamido ligands of TDMAT to explore a variety of other alkylamido and mixed ligand systems. The goal is often to enhance thermal stability, reactivity, or other properties of the titanium complexes. rsc.orgmdpi.com

One approach involves the synthesis of mixed ligand titanium complexes by reacting titanium tetrachloride with various bidentate ligands and amines, such as adamantylamine. nih.gov Another strategy focuses on designing heteroleptic titanium precursors with linked ligands to improve the maximum processing temperature for ALD. For example, a precursor named [2-(N-methylamino) 1-methyl ethyl cyclopentadienyl] bis(dimethylamino) titanium (CMENT) was developed to increase the ALD process temperature. rsc.org

The steric bulk of the ligands also plays a significant role. For instance, the reaction of TDMAT with n-Pr₂NH is suppressed due to steric hindrance, a factor that is important in reactions with ammonia. google.com The use of bulky guanidinate ligands has also been explored to stabilize titanium in different oxidation states. mdpi.com Furthermore, the synthesis of titanium complexes with various other ligands, such as those derived from phosphonium (B103445) ylides, bis-phenolatoamines, and alkyl lactates, demonstrates the broad scope of research into modifying the coordination sphere of titanium for diverse applications. researchgate.netrsc.orgnottingham.ac.uk

Impact of Ligand Steric and Electronic Properties on Reactivity

The reactivity of Tetrakis(dimethylamino)titanium (TDMAT) in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes is significantly influenced by the steric and electronic properties of its dimethylamido ([N(CH₃)₂]⁻) ligands. These properties play a crucial role in the precursor's thermal stability, decomposition pathways, and interaction with co-reactants and substrate surfaces.

The steric bulk of the four dimethylamido ligands creates a crowded coordination sphere around the central titanium atom. This steric hindrance has several consequences. On one hand, it contributes to the monomeric nature and volatility of the TDMAT molecule, which are desirable properties for a CVD and ALD precursor. wikipedia.org On the other hand, the bulky ligands can suppress certain reaction pathways. For instance, computational studies have shown that the bulky dimethylamido groups can inhibit the electronic effects of surface-bound amines during deposition unless the surface groups are sterically very accessible, such as with primary amines (-NH₂). figshare.comresearchgate.net This steric shielding can influence the initial adsorption and subsequent surface reactions of the precursor.

Electronically, the nitrogen atoms of the dimethylamido ligands donate electron density to the titanium center, which affects the polarity and reactivity of the Ti-N bonds. This electron donation influences the transamination reactions, which are fundamental to the deposition of titanium nitride (TiN) films when using ammonia (NH₃) as a co-reactant. rsc.orgresearchgate.net In these reactions, the dimethylamido ligands are exchanged with amino groups from ammonia. The electronic nature of the ligands influences the kinetics and thermodynamics of this exchange. For example, the reaction of TDMAT with surface N-H groups has been found to be thermodynamically more favorable than its reaction with Si-H bonds on a silicon substrate. researchgate.net

A comparison with other titanium precursors, such as Tetrakis(diethylamino)titanium (TDEAT), highlights the impact of ligand properties. TDEAT, with its bulkier ethyl groups on the amido ligands, exhibits different reactivity. For instance, in the CVD of TiN with ammonia, TDEAT generally shows a higher deposition efficiency and slower reaction kinetics compared to TDMAT. researchgate.net This difference necessitates higher deposition temperatures or different reactant ratios to achieve similar film growth rates. researchgate.net The substitution of dimethylamido with other ligands can, therefore, be used to tune the precursor's properties to optimize the deposition process for specific applications. nih.govnih.gov For example, using TDEAT with ammonia can result in deposited films with lower carbon content and better conformality compared to those produced with TDMAT under similar conditions. harvard.edu

Table 1: Comparison of TDMAT and TDEAT Precursor Properties

| Precursor | Ligand | Steric Bulk | Deposition Characteristics | Resulting Film Properties |

| TDMAT | Dimethylamido | Moderate | Higher reactivity, lower deposition efficiency | Higher carbon content, poorer step coverage with NH₃ |

| TDEAT | Diethylamido | Higher | Lower reactivity, higher deposition efficiency | Lower carbon content, better step coverage with NH₃ |

Purification Techniques for High-Purity Precursor Material

The performance of TDMAT as a precursor in semiconductor manufacturing is critically dependent on its purity. Impurities can lead to defects in the deposited films, affecting device reliability and performance. Therefore, several techniques have been developed to produce high-purity TDMAT.

A common method for purifying titanium amide precursors is distillation . google.com Given TDMAT's volatility, short-path distillation can be an effective technique to separate it from less volatile impurities. google.com For precursors like titanium tetrachloride (TiCl₄), a starting material for TDMAT synthesis, fractional distillation in specialized columns is used to remove metallic and organic impurities to achieve high purity levels. nist.govprocessengr.com

Another approach involves membrane-based purification . A patented method describes passing industrial-grade TDMAT through a membrane reactor equipped with a specific purification permeable membrane. patsnap.com This initial refining step is then followed by rectification to obtain the high-purity product. patsnap.com

The removal of specific types of impurities is also a focus of purification strategies. Hydrocarbon impurities, which may originate from the solvents used during the synthesis of TDMAT, are a particular concern. google.com One method to address this involves the complete hydrolysis of a sample of the precursor. Following hydrolysis, the non-hydrolyzed hydrocarbons can be separated and analyzed, for instance, through solid-phase microextraction and gas chromatography. google.com A patented process also describes subjecting the titanium-containing precursor to a purification process specifically to remove hydrocarbon impurities before its use in CVD. google.com

The synthesis route itself plays a role in the purity of the final product. The standard synthesis involves the reaction of titanium tetrachloride with lithium dimethylamide. wikipedia.orgpatsnap.com Careful control of this reaction and subsequent work-up steps are essential to minimize the introduction of impurities.

Table 2: Purification Methods for TDMAT and Related Precursors

| Purification Technique | Description | Target Impurities | Reference |

| Distillation | Separation based on differences in volatility. Short-path and fractional distillation are used. | Less volatile metallic and organic compounds. | google.comnist.govprocessengr.com |

| Membrane Purification | Use of a selective permeable membrane to filter the precursor, followed by rectification. | Unspecified industrial impurities. | patsnap.com |

| Hydrolysis and Extraction | The precursor is hydrolyzed, and hydrocarbon impurities are then extracted and analyzed. | Hydrocarbon solvents from synthesis. | google.com |

Fundamental Studies of Adsorption and Surface Chemistry

Adsorption Mechanisms on Semiconductor Substrates

The interaction of TDMAT with semiconductor and related surfaces is a complex process involving physisorption, chemisorption, and subsequent surface reactions. The nature of the substrate and its surface termination dictates the specific reaction pathways.

The adsorption and decomposition of TDMAT on the Si(100)-2x1 surface have been extensively studied using infrared (IR) spectroscopy, temperature-programmed desorption (TPD), and density functional theory (DFT). figshare.comacs.org At cryogenic temperatures, TDMAT is expected to adsorb molecularly, while at room temperature, it dissociates. researchgate.net

The initial interaction is proposed to be a nucleophilic attack on a surface silicon atom by the nitrogen lone pair of the TDMAT molecule. researchgate.net This leads to a molecularly adsorbed state which can then dissociate. researchgate.net Computational studies suggest that dissociation via the scission of a nitrogen-titanium (N-Ti) bond is kinetically favored over the cleavage of a nitrogen-carbon (N-C) bond. researchgate.net

A key finding is the unusually low-temperature reactivity observed for C-H and C-N bonds, which is attributed to the zwitterionic (partially positive and negative) character of the silicon-silicon dimers on the Si(100)-2x1 surface. figshare.comacs.org This unique electronic structure facilitates:

C-H bond scission : The formation of Si-H bonds has been observed at temperatures as low as 220 K. figshare.comacs.org Silicon surface atoms with a nucleophilic character can attract hydrogen atoms, leading to this bond formation. acs.org

C-N bond scission : Methane (B114726) desorption has been detected at temperatures below 400 K. figshare.comacs.org Electrophilic silicon surface atoms can form dative bonds with nitrogen, weakening the C-N bond and promoting its cleavage. acs.org

These decomposition pathways can lead to the formation of Si-C bonds, which contributes to the high carbon content often found at the interface when using metalorganic precursors on silicon. acs.org

| Phenomenon | Observed Temperature | Mechanism | Source |

|---|---|---|---|

| Si-H Bond Formation | As low as 220 K | Scission of C-H bonds, activated by the nucleophilic character of surface Si atoms. | figshare.comacs.org |

| Methane Desorption | Below 400 K | Scission of C-N bonds, favored by the formation of N-Si dative bonds with electrophilic surface Si atoms. | figshare.comacs.org |

| Dissociative Adsorption | Room Temperature | N-Ti bond scission is kinetically favored over N-C bond scission. | researchgate.net |

The adsorption of TDMAT on hydroxylated (-OH terminated) surfaces is a critical step in the ALD of titanium-based films. rsc.orgwikipedia.org The reaction mechanism involves the exchange of the dimethylamido ligands on the TDMAT molecule with the surface hydroxyl groups. rsc.orgwikipedia.org

On hydroxylated silicon surfaces, DFT calculations show that TDMAT adsorption is spontaneous at room temperature. tandfonline.comresearchgate.net The reaction begins with the breaking of a surface O-H bond, followed by the scission of a Ti-N bond. tandfonline.comresearchgate.net

Studies on titanium oxide (TiO₂) surfaces show that the surface Ti-OH groups act as the primary adsorption sites for TDMAT. rsc.org DFT simulations using a TiO₂ slab model reveal that the ligand exchange reactions are exothermic. rsc.orgbohrium.com For instance, three sequential ligand exchange reactions between a TDMAT molecule and the hydroxylated TiO₂ surface were found to be exothermic with low activation energies, explaining the low processing temperatures possible for TiO₂ ALD. rsc.orgbohrium.com These calculations predict that three of the NMe₂ ligands are released, resulting in a surface species of –TiNMe₂. rsc.org

| Reaction Step | Activation Energy (eV) | Thermodynamic Character | Source |

|---|---|---|---|

| First Ligand Exchange | 0.16 - 0.46 | Exothermic | rsc.orgbohrium.com |

| Second Ligand Exchange | 0.16 - 0.46 | Exothermic | rsc.orgbohrium.com |

| Third Ligand Exchange | 0.16 - 0.46 | Exothermic | rsc.orgbohrium.com |

The surface chemistry of TDMAT is also relevant for deposition on metallic surfaces. The adsorption and subsequent pyrolysis of TDMAT have been studied on various metal substrates using techniques such as X-ray photoelectron spectroscopy (XPS). researchgate.net These studies are essential for understanding the formation of titanium nitride (TiN) diffusion barriers on metals in microelectronics. researchgate.net For example, dosing TDMAT on a RuO₂(110) surface at room temperature leads to the formation of a multilayer that begins to desorb at 40°C. researchgate.net

Pre-functionalizing a surface with self-assembled monolayers (SAMs) can control the adsorption of TDMAT. Amine (-NH₂) terminated SAMs are of particular interest. TDMAT is known to undergo a transamination reaction with amine-terminated surfaces. researchgate.netwikipedia.org This reaction involves a nucleophilic attack from the nitrogen atom of the surface amine group onto the titanium metal center of the TDMAT molecule. researchgate.net

The reaction of TDMAT with SAMs terminated by -OH, -NH₂, and -CH₃ groups has been investigated. nih.gov The reactivity order was determined to be: chemically oxidized Si > -OH terminated SAM > -NH₂ terminated SAM > -CH₃ terminated SAM. nih.gov The reaction on the -NH₂ terminated SAM was found to be the "cleanest," with reactivity primarily associated with the terminal amine group. nih.gov In this specific case, the stoichiometry was found to be approximately one TDMAT molecule adsorbed for every two SAM molecules. nih.gov

| Surface | Relative Reactivity | Key Observation | Source |

|---|---|---|---|

| Chemically Oxidized Si | Highest | Serves as a baseline for SAM formation. | nih.gov |

| -OH Terminated SAM | High | Facile reaction via ligand exchange. | nih.gov |

| -NH₂ Terminated SAM | Medium | "Cleanest" reaction via transamination; 1 TDMAT per 2 SAM molecules. | nih.gov |

| -CH₃ Terminated SAM | Lowest | Anomalous reactivity attributed to reaction at the SAM/SiO₂ interface. | nih.gov |

Adsorption Kinetics and Thermodynamics

The kinetics and thermodynamics of TDMAT adsorption govern the rate and spontaneity of surface reactions, which are highly dependent on process conditions, particularly temperature.

Temperature plays a critical role in the adsorption and reaction of TDMAT on various surfaces.

On Si(100)-2x1 : As mentioned, TDMAT adsorbs molecularly at cryogenic temperatures and dissociates at room temperature. researchgate.net The decomposition pathways are also temperature-dependent, with Si-H bond formation seen at 220 K and methane desorption below 400 K, indicating low-temperature bond activation. figshare.comacs.org

On Functionalized Surfaces : The initial reaction probability of TDMAT on -OH, -NH₂, and -CH₃ terminated SAMs shows a relatively weak dependence on the substrate temperature in the range of -50°C to 110°C. nih.gov However, at higher temperatures within this range (e.g., 110°C), a significant loss of the dimethylamido ligand from the adsorbed species is observed. nih.gov

Thermal Stability : The thermal stability of the TDMAT molecule itself is a limiting factor. It has been reported that TDMAT can begin to decompose at temperatures as low as 140°C. researchgate.net This decomposition can interfere with self-limiting ALD processes, which often operate at temperatures between 120°C and 200°C. researchgate.netresearchgate.net For instance, in TiO₂ ALD, the lowest concentration of nitrogen impurities from the TDMAT precursor is found when the growth temperature is near 200°C. researchgate.net Saturated adsorption on TiO₂ surfaces has been achieved at room temperature with sufficient exposure.

Saturation Behavior and Surface Coverage Studies

The concept of saturation is central to the self-limiting nature of ALD, a process for which TDMAT is a common precursor. Saturation refers to the state where the substrate surface is fully covered with a monolayer of the precursor, and no further precursor molecules can adsorb in a self-limiting manner. This behavior is highly dependent on experimental conditions such as temperature and precursor exposure.

In the context of ALD, the growth per cycle (GPC) is a direct indicator of surface coverage. For the ALD of titanium dioxide (TiO₂) using TDMAT and ozone, a distinct ALD temperature window has been observed between 100°C and 250°C. nih.gov Within this window, a stable and self-limiting growth rate of approximately 0.46 Å/cycle is achieved, indicating consistent saturation behavior. nih.gov Below this window, the growth rate decreases, and above it, thermal decomposition of TDMAT leads to a non-self-limiting CVD-like growth. nih.gov Similarly, for titanium nitride (TiN) ALD using TDMAT and ammonia (B1221849), two saturated growth regions have been identified: one between 175°C and 190°C and another between 200°C and 210°C. jkps.or.kr

However, studies have also shown that the saturation process with TDMAT is not always ideal. Quartz crystal microbalance (QCM) measurements during TiN ALD have revealed that while the reactions of TDMAT and ammonia are nearly self-limiting, very long TDMAT exposure times can lead to slow, continuous growth. researchgate.net This suggests a deviation from the ideal self-limiting behavior, potentially due to side reactions or the complex nature of the surface chemistry.

The exposure required to achieve saturation is also a key parameter. For TDMAT adsorption on a TiO₂ surface at room temperature, saturation has been observed at exposures of approximately 1 x 10⁶ Langmuirs (L), where 1 L = 1 x 10⁻⁶ Torr·s. researchgate.net

Below is a data table summarizing the saturation behavior of TDMAT under different conditions.

| Reactant | Substrate/Process | Temperature Range (°C) | Growth Rate/Cycle (Å) | Saturation Behavior |

| Ozone | TiO₂ ALD | 100 - 250 | 0.46 | Stable and self-limiting nih.gov |

| Ammonia | TiN ALD | 175 - 190 | Saturated Growth | Two distinct saturated regions jkps.or.kr |

| Ammonia | TiN ALD | 200 - 210 | Saturated Growth | Two distinct saturated regions jkps.or.kr |

| - | TiO₂ Surface | Room Temp | - | Saturated at ~1 x 10⁶ L exposure researchgate.net |

Interplay between Adsorption and Initial Film Nucleation

The transition from an adsorbed layer of TDMAT to the nucleation of a continuous thin film is a complex process that dictates the final microstructure and properties of the film. The initial adsorption of TDMAT on a hydroxylated silicon surface is a spontaneous process at room temperature. researchgate.net Theoretical studies using density functional theory (DFT) have shown that the reaction mechanism begins with the breaking of an O-H bond on the surface, followed by the scission of Ti-N and Ti-O bonds. researchgate.net

Following adsorption, the initial stages of film growth often result in an amorphous layer, particularly at lower deposition temperatures. For instance, TiO₂ films deposited from TDMAT and water are typically amorphous as-deposited. atomiclayerdeposition.com The subsequent transformation of this amorphous layer into a crystalline film is a critical step in the nucleation process.

The crystallization kinetics of these amorphous TiO₂ films have been studied in detail. Post-deposition annealing can induce crystallization into the anatase phase. atomiclayerdeposition.com The nucleation of these crystals is found to be the rate-limiting step in the amorphous-to-anatase phase transformation. atomiclayerdeposition.com This suggests a two-dimensional, plate-like crystal growth with continuous nucleation. atomiclayerdeposition.com

The deposition temperature plays a crucial role in the initial film microstructure. Lower deposition temperatures have been found to reduce the nucleation rate, leading to the formation of larger grains upon annealing. atomiclayerdeposition.com This indicates that the initial adsorption and surface reaction conditions have a lasting impact on the final film morphology.

The table below outlines key research findings on the interplay between TDMAT adsorption and initial film nucleation.

| Substrate/Process | Key Finding | Implication for Film Growth |

| Hydroxylated Silicon | Spontaneous adsorption of TDMAT at room temperature. researchgate.net | Facilitates the initial stages of film deposition. |

| TDMAT/Water ALD | As-deposited films are typically amorphous. atomiclayerdeposition.com | A subsequent annealing step is often required for crystalline films. |

| Amorphous TiO₂ films | Nucleation is the rate-limiting step for crystallization to anatase. atomiclayerdeposition.com | Control of nucleation is key to controlling film crystallinity. |

| TDMAT/Water ALD | Lower deposition temperatures lead to larger grain sizes after annealing. atomiclayerdeposition.com | Deposition temperature can be used to tailor the film's microstructure. |

Reaction Mechanisms and Decomposition Pathways Investigations

Thermal Decomposition Pathways

The thermal decomposition of TDMAT is a complex process involving multiple competing reaction channels, both in the gas phase and on surfaces. These pathways ultimately dictate the composition and quality of the deposited titanium-containing films.

In the gas phase, the thermal decomposition of TDMAT has been observed to initiate at temperatures around 280°C, leading to the dissociation of the molecule and the formation of dimethylamine (B145610). researchgate.net The decomposition kinetics are influenced by temperature and the surface-to-volume ratio of the reactor. At lower temperatures (300–530 K), the decomposition is primarily governed by activated adsorption to the reactor walls, with an activation energy of approximately 16 ± 2 kJ mol⁻¹. acs.org However, at higher temperatures (above 530 K), a gas-phase unimolecular decomposition mechanism becomes dominant, exhibiting a significantly higher activation energy of 166 ± 16 kJ mol⁻¹. acs.org

Key proposed gas-phase decomposition pathways include β-hydride elimination and the formation of a metallacycle intermediate. researchgate.netacs.orgrsc.org These mechanisms are considered major contributors to the decomposition of TDMAT. researchgate.netrsc.org An agostic interaction, where a C-H bond from a ligand interacts with the electron-deficient metal center, is thought to play a crucial role in facilitating the β-hydride elimination process. researchgate.netrsc.org

The interaction of TDMAT with various surfaces significantly influences its decomposition. On silicon surfaces, TDMAT decomposition can occur at temperatures as low as 220 K, which is considerably lower than the onset of gas-phase decomposition (around 500 K). acs.org This surface-mediated process involves the scission of both C-H and C-N bonds. acs.org

On titanium dioxide (TiO₂) surfaces, theoretical studies using density functional theory (DFT) have shown that the chemisorption of TDMAT is an exothermic process with low activation energies (0.16–0.46 eV). rsc.orgbohrium.comresearchgate.net This facilitates the low-temperature atomic layer deposition (ALD) of TiO₂. The process is predicted to involve the release of three dimethylamino (NMe₂) ligands, resulting in a surface-bound –TiNMe₂ species. rsc.orgbohrium.comresearchgate.net

The nature of the surface functional groups also plays a critical role. Studies on self-assembled monolayers (SAMs) have shown that TDMAT reacts readily with surfaces terminated with –OH and –NH₂ groups. acs.org The reaction on –NH₂ terminated SAMs was found to be particularly "clean," with reactivity primarily associated with the terminal amine group. acs.org

β-hydride elimination is a fundamental decomposition pathway for TDMAT, both in the gas phase and on surfaces. researchgate.netacs.orgrsc.org This process involves the transfer of a hydrogen atom from the β-carbon of a dimethylamino ligand to the titanium center, leading to the formation of an imine intermediate (e.g., CH₂=NCH₃) and a titanium hydride species. Mass spectral data provides evidence supporting this pathway. acs.org

Concurrent with β-hydride elimination, the formation of a metallacycle is another significant decomposition route. researchgate.netacs.orgrsc.org This intramolecular rearrangement involves the formation of a cyclic structure containing the titanium atom. Theoretical studies suggest that metallacycle formation and β-hydride elimination are the primary decomposition pathways for TDMAT, a finding that aligns with experimental observations. researchgate.netrsc.org

The scission of C-H and C-N bonds is a key aspect of TDMAT decomposition, particularly in surface-mediated processes. On Si(100)-2x1 surfaces, infrared spectroscopy and temperature-programmed desorption have provided direct evidence for the breaking of C-H and C-N bonds at temperatures as low as 220 K, leading to the formation of Si-H bonds and the desorption of methane (B114726) at temperatures below 400 K. acs.org

DFT calculations suggest that the initial interaction of TDMAT with a silicon surface occurs through a nucleophilic attack of a surface silicon atom by the nitrogen lone pair of the dimethylamino ligand. researchgate.net Subsequent dissociation is kinetically favored to proceed through the scission of the N-Ti bond rather than the N-C bond. researchgate.netresearchgate.net However, the experimental observation of methane formation indicates that C-N bond scission is a viable, albeit potentially higher energy, pathway. acs.org

Ligand Exchange Reactions

Ligand exchange reactions are a crucial class of reactions for TDMAT, particularly in the context of atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes where co-reactants are introduced to modify the deposition chemistry and film composition.

Transamination is a key ligand exchange reaction where the dimethylamino ligands of TDMAT are replaced by other amine-containing groups. This reaction is particularly important when ammonia (B1221849) (NH₃) is used as a co-reactant in the deposition of titanium nitride (TiN) films.

The reaction between TDMAT and NH₃ is rapid, even at room temperature, and results in the elimination of dimethylamine (HN(CH₃)₂). harvard.edugoogle.com This process is vital for reducing carbon incorporation into the deposited films. google.comharvard.edu The mechanism involves the cleavage of a Ti-N bond in TDMAT and an N-H bond in ammonia. google.com In situ Fourier transform infrared (FTIR) studies have shown that TDMAT reacts with surface NHₓ* species (formed after NH₃ exposure) to deposit new Ti(N(CH₃)₂)ₓ* species, which are then consumed in subsequent NH₃ exposures, regenerating the NHₓ* surface. researchgate.net This cyclical process is the basis for TiN ALD.

Experimental and computational studies have investigated the kinetics and thermodynamics of this transamination reaction. Density functional calculations have shown the reaction to be thermodynamically favorable. utec.edu.peacs.org The initial transamination step in the gas-phase reaction of TDMAT with NH₃ has a computed activation barrier of 7.3 kcal mol⁻¹, which is in good agreement with experimental data. rsc.org

Similarly, TDMAT is highly sensitive to water, undergoing hydrolysis where the dimethylamino ligands are replaced by hydroxyl groups, ultimately leading to the formation of titanium dioxide (TiO₂) and dimethylamine. wikipedia.org Theoretical studies of the reaction of TDMAT on a hydroxylated TiO₂ surface show that three sequential ligand exchange reactions are exothermic with low activation energies, explaining the facility of low-temperature TiO₂ ALD. bohrium.comresearchgate.net

Interactive Data Table: Activation Energies for TDMAT Reactions

| Reaction / Process | Surface/Phase | Activation Energy (kJ/mol) | Activation Energy (eV) | Source(s) |

| Thermal Decomposition (Low Temp) | Gas Phase / Walls | 16 ± 2 | ~0.17 | acs.org |

| Thermal Decomposition (High Temp) | Gas Phase | 166 ± 16 | ~1.72 | acs.org |

| Chemisorption on TiO₂ | TiO₂ Surface | - | 0.16–0.46 | rsc.orgbohrium.comresearchgate.net |

| Initial Gas-Phase Transamination | Gas Phase (with NH₃) | ~30.5 (7.3 kcal/mol) | ~0.32 | rsc.org |

Sequential Ligand Loss Mechanisms

The decomposition of TDMAT and subsequent film formation is widely understood to proceed through the sequential loss of its dimethylamino [N(CH₃)₂] ligands. This process is initiated by the thermal energy supplied to the precursor molecules, leading to the cleavage of the titanium-nitrogen (Ti-N) bonds. The Ti-N bond is relatively weak, making its dissociation a primary step in the decomposition pathway. nanoscience.or.kr

Theoretical and experimental studies have elucidated the step-by-step nature of this ligand loss. Density functional theory (DFT) calculations have shown that the chemisorption of TDMAT onto a surface, such as titanium oxide, involves a series of exothermic ligand exchange reactions with low activation energies. rsc.org For instance, on a hydroxylated TiO₂ surface, it is predicted that three of the four NMe₂ ligands are released, resulting in a surface-bound –TiNMe₂ species. rsc.org This stepwise ligand removal is a cornerstone of the self-limiting nature of ALD processes.

The specific mechanisms of ligand elimination can vary. One proposed pathway is β-hydride elimination, which has been supported by mass spectrometric evidence during TDMAT decomposition. acs.org Another significant pathway is the formation of a metallacycle, which can also contribute to the decomposition process. acs.orgresearchgate.net The sequential loss of ligands is not always a simple, clean process. In some cases, intermolecular hydrogen transfer between multiple TDMAT molecules can lead to a slower decomposition pathway where approximately one ligand per two TDMAT molecules decomposes into methane and carbon-containing species that incorporate into the growing film.

The reaction of TDMAT with surface functional groups, such as -OH and -NH₂, also proceeds via ligand loss. On these surfaces, a significant loss of the N(CH₃)₂ ligand is observed, particularly at elevated substrate temperatures. researchgate.net The reaction with an amine-terminated self-assembled monolayer has been shown to be a "clean" reaction, where the reactivity is primarily associated with the terminal amine group, leading to the adsorption of approximately one TDMAT molecule per two surface amine groups. researchgate.net

The following table summarizes key findings related to the sequential ligand loss mechanisms of TDMAT from various research studies.

| Study Focus | Key Findings | Experimental/Theoretical Method |

| Thermal Decomposition | The weak Ti-N bond is the first to dissociate upon heating. nanoscience.or.kr | FT-IR Spectroscopy |

| Surface Reaction on TiO₂ | Three NMe₂ ligands are sequentially released, forming a surface –TiNMe₂ species with low activation energies (0.16–0.46 eV). rsc.orgresearchgate.net | Density Functional Theory (DFT) |

| Gas-Phase Decomposition | β-hydride elimination and metallacycle formation are identified as major decomposition pathways. acs.org | In Situ Molecular Beam Mass Spectrometry |

| Reaction on Functionalized Surfaces | Significant loss of N(CH₃)₂ ligands occurs on -OH and -NH₂ terminated surfaces, especially at higher temperatures (e.g., 110°C). researchgate.net | Not specified |

| Intermolecular Decomposition | A slow pathway involving hydrogen transfer between TDMAT molecules leads to partial ligand decomposition and incorporation into the film. | Not specified |

Mechanisms of Impurity Incorporation (e.g., Carbon, Hydrogen)

A significant challenge in the deposition of high-purity titanium nitride (TiN) and titanium dioxide (TiO₂) films from TDMAT is the incorporation of impurities, primarily carbon and, to a lesser extent, hydrogen. The origin of these impurities is directly linked to the decomposition pathways of the dimethylamino ligands.

During thermal decomposition, incomplete desorption of ligand fragments is a major source of carbon contamination. researchgate.net Instead of cleanly desorbing as stable molecules like dimethylamine, the ligands can undergo side reactions on the substrate surface. These reactions can lead to the formation of carbon-containing species that become trapped in the growing film. For instance, at elevated temperatures, the formation of oligomers from TDMAT reaction fragments can occur, which then desorb from the hot surface, but can also contribute to increased carbon content in the film.

The choice of co-reactant plays a crucial role in managing impurity levels. When TDMAT is used alone for TiN deposition, the resulting films typically have high carbon content. harvard.edu The introduction of ammonia (NH₃) as a co-reactant significantly reduces carbon incorporation. harvard.edu Ammonia facilitates the removal of the dimethylamino ligands through transamination reactions, forming volatile byproducts and leading to cleaner TiN films. harvard.edugoogle.com However, even with ammonia, some carbon can remain, especially at higher deposition temperatures where the self-decomposition of TDMAT becomes more pronounced. jkps.or.kr

The mechanism of carbon incorporation is also influenced by the deposition technique. In ALD, the sequential and self-limiting nature of the surface reactions can lead to lower impurity levels compared to CVD. researchgate.net The purge steps in ALD are designed to remove unreacted precursors and volatile byproducts, minimizing their incorporation into the film. jkps.or.kr However, if the purge is incomplete or if there is self-decomposition of the precursor, carbon can still be incorporated.

Hydrogen can also be incorporated into the films, originating from the methyl groups of the dimethylamino ligands. The extent of hydrogen incorporation is generally less of a concern than carbon but can still influence film properties.

The table below details research findings on impurity incorporation mechanisms during TDMAT-based deposition processes.

| Impurity | Mechanism of Incorporation | Influencing Factors | Mitigation Strategy |

| Carbon | Incomplete ligand desorption and side reactions on the surface. researchgate.net | High deposition temperatures, absence of a suitable co-reactant. jkps.or.kr | Use of ammonia (NH₃) as a co-reactant to facilitate ligand removal. harvard.edu |

| Carbon | Self-decomposition of TDMAT at elevated temperatures. jkps.or.kr | Deposition temperature. | Optimizing deposition temperature to balance reaction rate and precursor stability. |

| Carbon | Incomplete purging in ALD cycles. jkps.or.kr | Purge time and flow rate. | Longer and more efficient purge steps. jkps.or.kr |

| Hydrogen | From the methyl groups of the dimethylamino ligands. | Ligand decomposition pathways. | Not explicitly detailed in the provided context. |

Influence of Reaction Environment (Pressure, Co-reactants, Temperature)

The reaction environment, encompassing pressure, the presence and nature of co-reactants, and temperature, exerts a profound influence on the decomposition of TDMAT and the resulting film characteristics.

Pressure: The total pressure in the reactor affects the mean free path of the gas molecules and their residence time, thereby influencing the extent of gas-phase reactions versus surface reactions. In low-pressure chemical vapor deposition (LPCVD), surface reactions tend to dominate, which can lead to better film quality. harvard.edu The partial pressure of reactants and byproducts can also shift reaction equilibria. For example, the presence of dimethylamine (DMA), a common byproduct, can inhibit the reaction between TDMAT and ammonia, demonstrating the principle of Le Chatelier's principle in a CVD process. google.comnist.gov

Co-reactants: The choice of co-reactant is arguably one of the most critical parameters.

Ammonia (NH₃): As mentioned, ammonia is a highly effective co-reactant for depositing TiN films with low carbon and oxygen impurity levels. harvard.eduresearchgate.net It reacts with TDMAT in a transamination process, replacing the dimethylamino ligands with amino groups and facilitating the formation of TiN. google.com The ratio of ammonia to TDMAT is a key parameter; increasing this ratio generally leads to lower film resistivity and reduced impurity content. harvard.edu

Oxygen (O₂) and Water (H₂O): For the deposition of TiO₂, oxygen-containing precursors like water or oxygen plasma are used. The reaction of TDMAT with water is a hydrolysis reaction that forms titanium dioxide and dimethylamine. wikipedia.org The use of plasma-enhanced ALD (PE-ALD) with an oxygen plasma can lead to additional decomposition and combustion reaction mechanisms, forming surface species like imines and isocyanates. researchgate.net

Nitrogen/Hydrogen Plasma: In PE-ALD of TiN, plasmas of nitrogen, hydrogen, or a mixture of the two can be used. These reactive species can effectively remove ligands and promote the formation of TiN at lower temperatures compared to thermal processes.

Temperature: Temperature is a critical parameter that controls reaction kinetics and decomposition pathways.

Low Temperatures: At lower temperatures, the deposition is typically in a surface-reaction-controlled regime, where the growth rate is highly dependent on temperature. researchgate.net For ALD, there is a specific "ALD window" of temperatures where self-limiting growth occurs. Below this window, reaction rates are too slow, and above it, thermal decomposition of the precursor leads to CVD-like growth and increased impurity incorporation. atomiclayerdeposition.com The thermal decomposition of TDMAT can begin at temperatures as low as 140°C. researchgate.net

High Temperatures: As the temperature increases, the rate of TDMAT decomposition increases significantly. acs.org This can lead to higher growth rates but also to increased gas-phase reactions and a higher likelihood of carbon incorporation due to more extensive ligand fragmentation. researchgate.netjkps.or.kr For instance, above 530 K, a change in the decomposition mechanism of TDMAT is observed, with a much higher activation energy, suggesting a shift from surface-activated decomposition to gas-phase unimolecular decomposition. acs.org

The interplay of these environmental factors is summarized in the following table based on various research findings.

| Environmental Factor | Influence on Reaction and Film Properties | Key Research Findings |

| Pressure | Affects the balance between gas-phase and surface reactions. Partial pressures of byproducts can inhibit the main reaction. google.com | The presence of dimethylamine (DMA) slows the reaction between TDMAT and ammonia. google.com |

| Co-reactants | Determines the final film composition (e.g., TiN vs. TiO₂) and impurity levels. | Ammonia (NH₃) significantly reduces carbon and oxygen in TiN films. harvard.edu Water (H₂O) is used for TiO₂ deposition via hydrolysis. wikipedia.org Oxygen plasma can introduce additional reaction pathways. researchgate.net |

| Temperature | Controls reaction kinetics, decomposition pathways, and impurity incorporation. Defines the ALD window. | TDMAT decomposition can start as low as 140°C. researchgate.net A shift in decomposition mechanism occurs at higher temperatures (above 530 K). acs.org Higher temperatures can increase carbon content due to precursor self-decomposition. jkps.or.kr |

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has been extensively employed to simulate the behavior of TDMAT, offering a molecular-level understanding of its reactivity. These theoretical investigations are critical for optimizing deposition processes and predicting the characteristics of the resulting films.

DFT calculations have been instrumental in modeling the initial interactions between TDMAT and various substrate surfaces. On silicon surfaces, such as Si(100)-2x1, the initial interaction is proposed to be a nucleophilic attack on a surface silicon atom by the lone pair of electrons on one of the nitrogen atoms of the TDMAT molecule. researchgate.netntnu.no This leads to a molecularly adsorbed state, which is a local energy minimum. researchgate.netntnu.no Studies simulating the adsorption of TDMAT on hydroxylated TiO₂ surfaces have shown that the physisorption process is exothermic. researchgate.net

The interaction energies of TDMAT with different surfaces have been quantified. For instance, DFT calculations revealed interaction energies of -0.88 eV on anatase TiO₂, -0.74 eV on rutile TiO₂, and -1.47 eV on Al₂O₃. researchgate.net The adsorption process on a hydroxylated silicon surface at room temperature is found to be spontaneous, with all states in the adsorption step calculated to be at a lower energy level than the initial reactants. researchgate.netresearchgate.net The adsorption energy calculations on hydroxylated TiO₂ surfaces have been shown to converge when using a slab model of at least three Ti layers. rsc.org

Table 1: Calculated Interaction and Adsorption Energies of TDMAT on Various Surfaces

| Substrate | Interaction/Adsorption Energy (eV) | Reference |

|---|---|---|

| Anatase TiO₂ (hydroxylated) | -0.88 | researchgate.net |

| Rutile TiO₂ (hydroxylated) | -0.74 | researchgate.net |

| Al₂O₃ (hydroxylated) | -1.47 | researchgate.net |

| TiO₂-B (110) (hydroxylated) | Physisorption is exothermic | researchgate.net |

| Si(100) (hydroxylated) | Adsorption is spontaneous | researchgate.netresearchgate.net |

DFT is a powerful tool for calculating the activation energies (energy barriers) and transition states of the surface reactions involving TDMAT. These calculations help to explain the kinetics of film growth and the temperatures at which these processes occur. For the ALD of TiO₂ using TDMAT and water, simulations on a TiO₂ slab model have shown that the three sequential ligand exchange reactions are exothermic and proceed with very low activation energies, ranging from 0.16 to 0.46 eV. researchgate.netrsc.org This finding explains the low processing temperatures often observed for TiO₂ ALD using TDMAT. researchgate.netrsc.org

In another study focusing on hydroxylated graphene, TDMAT exhibited a minimal energy barrier of just 0.01 eV for ligand exchange, indicating a high affinity for the surface. rsc.org When TDMAT reacts with an ammonia-terminated silicon surface, the initial transamination process has a computed barrier height of 7.3 kcal mol⁻¹, which aligns well with experimental activation energies. rsc.org Conversely, the desorption of byproducts can be kinetically limited; for instance, the energy barrier for the desorption of dimethylamine (B145610) during TiO₂ ALD was calculated to be as high as 1.39 eV, even though the desorption itself is an exothermic process. nih.gov The reaction mechanism for TDMAT adsorption on a hydroxylated silicon surface involves two main transition states: the breaking of the surface O-H bond, followed by the breaking of the Ti-N bond in the precursor. researchgate.netresearchgate.netresearchgate.net

Table 2: Calculated Activation Energies for TDMAT Surface Reactions

| Reaction | Substrate | Activation Energy | Reference |

|---|---|---|---|

| Ligand Exchange (3 steps) | TiO₂ slab | 0.16–0.46 eV | researchgate.netrsc.org |

| Ligand Exchange | Hydroxylated Graphene | 0.01 eV | rsc.org |

| Initial Transamination | Ammonia-terminated Si | 7.3 kcal/mol | rsc.org |

| Dimethylamine Desorption | TiO₂ | 1.39 eV | nih.gov |

Theoretical studies have significantly clarified the decomposition mechanisms of TDMAT, which are crucial for understanding film purity and growth characteristics. A primary dissociation pathway on silicon surfaces involves the scission of the N-Ti bond, which is kinetically more favorable than the breaking of an N-C bond. researchgate.netntnu.no The thermal decomposition of TDMAT is known to begin at temperatures as low as 130-140°C due to the weakness of the Ti-N bond. researchgate.net

DFT calculations have identified that metallacycle formation and β-hydrogen elimination are major gas-phase decomposition pathways, a finding that aligns with experimental observations. rsc.orgresearchgate.net An interesting aspect revealed by these studies is the role of agostic interactions in promoting the β-hydrogen elimination process. rsc.orgresearchgate.net During ALD on hydroxylated surfaces, a key reaction is the ligand exchange, where the dimethylamino (-NMe₂) ligands of TDMAT react with surface hydroxyl (-OH) groups. researchgate.netrsc.org DFT simulations predict that up to three of the four -NMe₂ ligands can be released from the TDMAT molecule during its chemisorption on a TiO₂ surface. researchgate.netrsc.org Furthermore, studies have investigated an ammonia-assisted mechanism, which can help in removing carbon contamination by facilitating the formation of a pre-equilibrium complex and subsequent transamination reactions. rsc.orgresearchgate.net

Molecular Dynamics Simulations in Film Growth

Molecular dynamics (MD) is another computational method used to simulate the dynamic evolution of systems over time, providing insights into the kinetic and thermodynamic properties of materials during processes like ALD. researchgate.net While DFT is excellent for detailing reaction pathways and energetics, MD can simulate the collective motion of atoms and molecules during film growth. However, based on available research, detailed MD simulation studies focusing specifically on the film growth dynamics from the TDMAT precursor are not as prevalent as DFT investigations. ntnu.noresearchgate.netumd.edu Often, a multiscale modeling approach is employed, which may combine quantum mechanical methods like DFT for reaction parameters with larger-scale simulations like Monte Carlo or continuum models to bridge the gap between atomic-scale reactions and macroscopic film growth. ntnu.noumd.edu

Prediction of Surface Species and Intermediates

A significant contribution of theoretical modeling is the prediction of surface species and reaction intermediates that are formed during the deposition process. DFT calculations consistently predict that after the initial adsorption and ligand exchange reactions of TDMAT on a hydroxylated surface, a common surface species is a titanium atom bonded to the surface and retaining one or more of its original ligands. researchgate.netresearchgate.netrsc.org Specifically, on a TiO₂ surface, the final chemisorbed species is expected to be -TiNMe₂, formed after the release of three dimethylamine molecules. researchgate.netresearchgate.netrsc.org

On silicon surfaces, initial adsorption can lead to a molecularly adsorbed state where a nitrogen atom becomes tetra-coordinated by bonding to a surface silicon atom. researchgate.net In addition to the primary surface species, computational studies have also identified potential side reactions and minor intermediates. For example, during the ALD of TiO₂ on a RuO₂(110) surface, evidence for the formation of methyl methylenimine as a side product has been found. researchgate.net DFT has also been used to identify various gas-phase intermediates that form during the thermal decomposition of TDMAT, which helps in understanding the origins of carbon incorporation into the deposited films. rsc.org

Electronic Structure Analysis and Defect Chemistry

Computational studies provide valuable information on the electronic structure of TDMAT and its interaction with surfaces, which is directly related to the resulting film's properties and defect chemistry. DFT can be used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) properties of the precursor to predict its reactivity. researchgate.net For instance, DFT calculations have been used to generate the theoretical infrared (IR) spectrum of the TDMAT molecule, which shows good agreement with experimental measurements. researchgate.net

The nature of the precursor has a direct impact on the defect chemistry of the deposited films. It has been shown that using the nitrogen-containing TDMAT precursor for TiO₂ ALD can introduce a parasitic defect band within the material. koreascience.kr Replacing TDMAT with a nitrogen-free precursor can eliminate these defects, leading to improved electronic properties. koreascience.kr Impurities, primarily carbon and oxygen, are a common issue in films grown from TDMAT. koreascience.krjkps.or.kr DFT investigations into decomposition pathways help to explain the origin of this carbon contamination. rsc.org The level of impurities is highly dependent on deposition conditions, such as temperature and plasma parameters in plasma-enhanced ALD (PEALD). nih.govfh-zwickau.de For example, in PEALD of TiN, increasing plasma power and time can effectively reduce carbon content and film resistivity. jkps.or.krresearchgate.net

Advanced Spectroscopic and Analytical Research Techniques

In Situ and Ex Situ Spectroscopic Investigations

Spectroscopic techniques, applied both during (in situ) and after (ex situ) deposition processes, are fundamental to understanding the chemical and physical transformations of TDMAT.

Infrared (IR) Spectroscopy for Gas Phase and Surface Adsorbates

Infrared (IR) spectroscopy is a powerful non-invasive technique used to probe the vibrational modes of molecules. libretexts.orgyoutube.com In the context of TDMAT, it is invaluable for identifying chemical species and their transformations in both the gas phase and on substrate surfaces during deposition processes like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). researchgate.netnist.gov By passing infrared radiation through a sample, specific frequencies are absorbed, corresponding to the characteristic vibrations of chemical bonds (e.g., C-H, N-C, Ti-N). libretexts.org

Quantitative analysis of gas-phase TDMAT has been performed by measuring its molar absorptivity spectrum at various temperatures. inrim.itnist.gov These reference spectra are crucial for in situ process monitoring. researchgate.netinrim.it Studies have tracked the C-H stretching modes to monitor the concentration of the TDMAT precursor and have observed the formation of gas-phase byproducts like dimethylamine (B145610). nist.govmdpi.com

Time-resolved IR techniques, such as Reflection-Absorption Infrared Spectroscopy (RAIRS), allow for real-time monitoring of surface species during ALD. researchgate.net For instance, during the TDMAT pulse in a TiO₂ ALD process, the decrease in absorption from adsorbed TDMAT can be observed, indicating its consumption or decomposition on the surface. researchgate.net Researchers have used IR to confirm that TDMAT adsorbs molecularly at cryogenic temperatures but dissociates at room temperature.

Table 1: Characteristic Gas-Phase Infrared Absorption Bands for TDMAT This table presents key vibrational modes for gas-phase TDMAT, which are used to identify the precursor and its decomposition products during deposition processes. Data is based on quantitative spectroscopic studies. inrim.itnist.gov

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Significance |

| ~2900 | C-H stretch | Indicates the presence of the dimethylamino ligands. |

| ~1450 | CH₃ deformation | Characteristic of the methyl groups in the precursor. |

| ~945 | Ti-N stretch | Probes the bond between titanium and the nitrogen ligands; its weakening indicates precursor decomposition. nanoscience.or.kr |

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. When a material is irradiated with X-rays, photoelectrons are emitted from the sample's surface. The kinetic energy of these electrons is measured, and from this, the binding energy can be determined, which is unique to each element and its chemical state.

In the study of films deposited from TDMAT, XPS is essential for verifying the composition and purity. For example, in the deposition of titanium nitride (TiN) films, XPS is used to determine the nitrogen-to-titanium (N/Ti) ratio and to quantify carbon and oxygen impurities. researchgate.net Similarly, for titanium dioxide (TiO₂) films, XPS depth profiling can reveal the elemental composition from the surface into the bulk of the film, confirming low carbon contamination levels within the deposited layer. aip.org The high-resolution spectra of the Ti 2p core level are particularly important, as shifts in the binding energy indicate changes in the oxidation state of titanium (e.g., distinguishing between TiO₂, TiN, and other sub-oxides). mdpi.comthermofisher.comxpsfitting.com

Table 2: Representative XPS Ti 2p₃/₂ Binding Energies This table shows typical binding energies for the Ti 2p₃/₂ peak, allowing for the identification of different titanium chemical states in films grown using TDMAT. thermofisher.comxpsfitting.comaip.org

| Chemical State | Binding Energy (eV) | Notes |

| Ti Metal (Ti⁰) | ~454.1 | Exhibits an asymmetric peak shape. thermofisher.com |

| Titanium Nitride (TiN) | ~454.9 | Often has a complex peak shape with satellite features. thermofisher.com |

| Titanium Dioxide (TiO₂) | ~458.5 | Characterized by symmetric peak shapes. mdpi.comthermofisher.com |

Temperature-Programmed Desorption (TPD) for Desorption Kinetics and Products

Temperature-Programmed Desorption (TPD) is a technique used to study the desorption of species from a surface. msesupplies.com In a TPD experiment, a substrate is dosed with a chemical (in this case, TDMAT) at a low temperature, and then the temperature is increased linearly over time. wolfram.com A mass spectrometer monitors the species that desorb from the surface as a function of temperature. msesupplies.com The resulting spectrum provides information about the identity of the desorbed molecules, the strength of their bond to the surface (desorption energy), and the kinetics of the desorption process. wolfram.comresearchgate.net

TPD studies have been instrumental in understanding the decomposition pathways of TDMAT on various surfaces. For instance, TPD analysis of TDMAT on silicon surfaces has shown that methane (B114726) desorbs at temperatures below 400 K, which points to the scission of C-H and C-N bonds at relatively low temperatures. This technique helps elucidate the initial steps of thin film growth by identifying the fragments that leave the surface and at what temperature, providing insight into the reaction mechanisms.

Table 3: TPD Findings for TDMAT Decomposition on Silicon Surfaces This table summarizes key desorption products and their approximate temperature ranges observed during TPD experiments with TDMAT, indicating specific bond-breaking events.

| Desorbed Species | Approximate Desorption Temperature | Implied Surface Reaction | Source |

| Methane (CH₄) | < 400 K | Scission of C-H and C-N bonds | researchgate.net |

| Dimethylamine (HN(CH₃)₂) | > 400 K | Desorption of intact or recombined ligands | mdpi.com |

| Molecular TDMAT | < 400 K | Desorption of physisorbed precursor | researchgate.net |

Molecular Beam Mass Spectrometry (MBMS) for Gas-Phase Kinetics and Product Identification

Molecular Beam Mass Spectrometry (MBMS) is a powerful analytical technique for studying the kinetics of gas-phase reactions, particularly in environments like those used for CVD. It involves extracting a sample of gas from a reactor through a small orifice, forming it into a collision-free molecular beam. This beam travels to a mass spectrometer for analysis, allowing for the direct identification of reactive intermediates and stable products without interference from collisions with chamber walls.

MBMS has been applied to study the thermal decomposition of TDMAT in high-temperature flow reactors. thermofisher.commdpi.com These studies have successfully identified different kinetic regimes as a function of temperature, providing crucial data for modeling CVD processes. By coupling MBMS with a CVD reactor, researchers can investigate the gas-phase reaction mechanisms between TDMAT and other precursors, such as silane (B1218182), leading to a better understanding of how gas-phase chemistry influences the properties of the final thin film.

Raman Spectroscopy for Crystallinity and Phase Analysis

Raman spectroscopy is an optical technique that provides information about the vibrational modes of a material, which are sensitive to its crystalline structure, phase, and orientation. When a sample is illuminated with a monochromatic laser, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with a shift in frequency corresponding to the material's vibrational modes.

For materials deposited using TDMAT, such as titanium dioxide, Raman spectroscopy is highly effective for determining the crystalline phase (e.g., anatase, rutile, or brookite) and assessing the degree of crystallinity. inrim.itmdpi.com The different phases of TiO₂ have distinct and well-characterized Raman spectra. mdpi.com The technique is non-destructive and can distinguish between amorphous and crystalline regions, making it a valuable tool for quality control and process optimization. nanoscience.or.kr

Table 4: Characteristic Raman Peaks for TiO₂ Phases This table lists the prominent Raman active modes for the anatase and rutile phases of TiO₂, which are commonly produced from TDMAT processes. The presence and sharpness of these peaks are indicative of the film's crystallinity. researchgate.netresearchgate.netmdpi.commdpi.com

| Crystalline Phase | Raman Peak Position (cm⁻¹) | Vibrational Mode |

| Anatase | ~144 | Eg |

| Anatase | ~395 | B1g |

| Anatase | ~515 | A1g/B1g |

| Anatase | ~638 | Eg |

| Rutile | ~445 | Eg |

| Rutile | ~612 | A1g |

Grazing Incidence X-ray Diffraction (GIXRD) for Crystalline Phase Identification

Grazing Incidence X-ray Diffraction (GIXRD) is a specialized X-ray diffraction technique optimized for the analysis of thin films. msesupplies.com In conventional XRD, the X-ray beam penetrates deep into the substrate, producing a strong signal that can overwhelm the weak signal from a nanometer-scale film. GIXRD overcomes this by directing the incident X-ray beam at a very small, fixed angle (a "grazing" angle) to the sample surface. msesupplies.comresearchgate.net This confines the X-ray penetration to the near-surface region, significantly enhancing the diffraction signal from the thin film relative to the substrate.

GIXRD is used to identify the crystalline phases present in films grown from TDMAT, determine their crystal orientation (texture), and estimate the crystallite size. For example, studies on TiO₂ films have used diffraction techniques to show that films can be amorphous as-deposited and subsequently crystallize into the anatase phase upon annealing. aip.org The positions and intensities of the diffraction peaks are compared to standard patterns to identify the crystal structure. researchgate.netarxiv.orgijsrst.com

Table 5: Key GIXRD Diffraction Peaks for Anatase TiO₂ This table presents the primary diffraction peaks for the anatase phase of TiO₂, commonly identified in films deposited using TDMAT precursors, based on the JCPDS-ICDD card no. 21-1272. researchgate.netarxiv.orgijsrst.com

| 2θ Angle (°) (for Cu Kα radiation) | (hkl) Miller Index | Significance |

| ~25.3 | (101) | The most intense peak, characteristic of the anatase phase. researchgate.netijsrst.com |

| ~37.8 | (004) | A secondary peak confirming the anatase structure. researchgate.net |

| ~48.0 | (200) | Another key peak for positive phase identification. ijsrst.com |

| ~53.9 | (105) | Used in conjunction with other peaks for confirmation. researchgate.net |

| ~55.1 | (211) | Used in conjunction with other peaks for confirmation. researchgate.net |

Advanced Characterization of Film Microstructure and Morphology

The performance and reliability of thin films derived from Tetrakis(dimethylamino)titanium (TDMAT) are intrinsically linked to their microstructure and surface morphology. Advanced microscopy techniques are indispensable for visualizing and quantifying these characteristics at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is a powerful technique for the high-resolution imaging of surface topography and composition. In the context of films deposited using TDMAT, SEM is employed to assess critical microstructural features that influence the film's electrical and mechanical properties.

Researchers utilize SEM to analyze the morphology of titanium nitride (TiN) films. For instance, in studies of TiN layers deposited in an electron-cyclotron-resonance (ECR) plasma process with TDMAT as the precursor, SEM is used to inspect the film's morphology and its ability to conformally coat complex, non-planar structures (step coverage). aip.org The technique provides direct visual evidence of the film's uniformity, grain structure, and the presence of any defects such as cracks or voids. researchgate.net General SEM analysis of thin films can reveal features like grain size, shape, and the nature of grain boundaries, which are crucial for understanding the material's properties. researchgate.netresearchgate.net

Table 1: Microstructural Features of TDMAT-derived Films Analyzed by SEM

| Feature | Description | Significance |

| Surface Morphology | The overall texture and topography of the film surface, including grain shape and arrangement. aip.orgresearchgate.net | Influences properties like electrical conductivity and optical reflectivity. |

| Grain Size & Shape | The dimensions and form of the individual crystalline domains within the film. researchgate.net | Affects film density, hardness, and electrical resistivity. |

| Film Uniformity | The consistency of the film's thickness and structure across the entire substrate. researchgate.net | Critical for device performance and yield in microelectronics manufacturing. |

| Step Coverage | The ability of the film to evenly coat the sidewalls and bottom of trenches and vias. aip.org | Essential for creating reliable interconnects and diffusion barriers in integrated circuits. |

| Defects | The presence of anomalies such as pinholes, cracks, or particulate contamination. researchgate.net | Can degrade film performance, leading to device failure. |

This table is generated based on the general application of SEM to thin film analysis and its specific use in studies involving TDMAT.

Atomic Force Microscopy (AFM) is an ultra-high-resolution scanning probe microscopy technique that provides three-dimensional topographical information and quantitative data on surface roughness. ebatco.comresearchgate.net Unlike SEM, AFM can measure surface height variations with angstrom-level precision, making it ideal for characterizing the smoothness of films grown from TDMAT. ebatco.com

The roughness of a film is a critical parameter, especially in applications like diffusion barriers and gate dielectrics where a smooth interface is required. AFM is used to quantify roughness parameters such as the average roughness (Sa) and the root mean square (RMS) roughness (Sq). ebatco.com

In a comparative study of Titanium Dioxide (TiO₂) thin films grown by plasma-enhanced atomic layer deposition (PE-ALD) at 60°C, AFM was used to compare films grown from TDMAT and a different precursor, tris(dimethylamido)-(dimethylamino-2-propanolato)titanium(IV) (TDMADT). The results showed that films deposited using TDMAT were significantly smoother. researchgate.net

Table 2: AFM Surface Roughness Data for TiO₂ Thin Films (24 nm) Deposited at 60°C

| Precursor | Scan Size | RMS Roughness (Sq) | Observation |

| TDMAT | 1 µm x 1 µm | 0.13 nm | The film exhibits a very smooth surface. researchgate.net |

| TDMADT | 1 µm x 1 µm | 0.60 nm | The film surface is significantly rougher. researchgate.net |

This interactive table is based on data reported in a study comparing TiO₂ films from different precursors. researchgate.net

Quantitative Spectroscopic Methods for Process Monitoring

Real-time, in-situ monitoring of chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes is crucial for ensuring reproducibility, controlling film properties, and understanding reaction mechanisms. Quantitative spectroscopic methods, particularly infrared spectroscopy, are invaluable for this purpose. nist.govnist.gov

In-situ Fourier Transform Infrared (FTIR) spectroscopy has been effectively used to analyze the gas phase during the deposition of films from TDMAT. nist.govnanoscience.or.krresearchgate.net This technique allows for the quantitative measurement of the TDMAT precursor concentration in the reactor and the detection of gaseous by-products, providing direct insight into the chemical reactions as they occur. nist.govresearchgate.net

A key challenge in quantitative FTIR is obtaining accurate reference spectra of the precursor at various process temperatures. Research conducted by the National Institute of Standards and Technology (NIST) focused on measuring the reference spectra for vapor-phase TDMAT over a temperature range of 325 K to 475 K. nist.gov This work highlighted the necessity of correcting for sample emission at elevated temperatures, which can otherwise introduce significant errors (e.g., an apparent 18% increase in some peak absorbances at 476 K) in quantitative analysis. nist.gov The studies found that while the shape of TDMAT's spectral peaks changes with temperature, the integrated absorbance remains relatively insensitive to temperature variations. nist.gov